molecular formula C26H34N6O2S B608643 LP-403812 CAS No. 1142050-84-7

LP-403812

Cat. No.: B608643
CAS No.: 1142050-84-7
M. Wt: 494.7 g/mol
InChI Key: GJBQMIZKUFMWPV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP-403812 is a synthetic organic compound known for its potent inhibition of the proline transporter (PROT/SLC6A7). This compound has been studied for its potential neuroprotective effects, particularly in the context of ischemic stroke .

Preparation Methods

The synthesis of LP-403812 involves a series of chemical reactions, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through molecular hybridization techniques .

Chemical Reactions Analysis

LP-403812 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LP-403812 has several scientific research applications, including:

Mechanism of Action

LP-403812 exerts its effects by inhibiting the proline transporter (PROT/SLC6A7), which is closely associated with glutamatergic neurotransmission. By modulating the function of the NMDA receptor (NMDAR), this compound helps to reduce excitotoxicity, a primary cause of neuronal death following stroke. This inhibition leads to neuroprotection and neuro-repair in models of acute ischemic stroke .

Comparison with Similar Compounds

LP-403812 is unique in its high potency as a proline transporter inhibitor. Similar compounds include:

This compound stands out due to its specific molecular structure and high docking score, although it has low permeability to the blood-brain barrier .

Properties

CAS No.

1142050-84-7

Molecular Formula

C26H34N6O2S

Molecular Weight

494.7 g/mol

IUPAC Name

N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[3,4-d][1,3]thiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C26H34N6O2S/c1-17-9-11-18(12-10-17)23(33)28-25-27-22-21(35-25)20(29-32(22)26(2,3)4)24(34)31-15-7-8-19(31)16-30-13-5-6-14-30/h9-12,19H,5-8,13-16H2,1-4H3,(H,27,28,33)/t19-/m0/s1

InChI Key

GJBQMIZKUFMWPV-IBGZPJMESA-N

SMILES

O=C(NC1=NC(N(C(C)(C)C)N=C2C(N3[C@H](CN4CCCC4)CCC3)=O)=C2S1)C5=CC=C(C)C=C5

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCC[C@H]4CN5CCCC5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCCC4CN5CCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP-403812;  LP 403812;  LP403812.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP-403812
Reactant of Route 2
Reactant of Route 2
LP-403812
Reactant of Route 3
Reactant of Route 3
LP-403812
Reactant of Route 4
Reactant of Route 4
LP-403812
Reactant of Route 5
Reactant of Route 5
LP-403812
Reactant of Route 6
Reactant of Route 6
LP-403812

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.